molecular formula C15H18BrNO B2904259 3-Bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidin-2-one CAS No. 1487982-67-1

3-Bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidin-2-one

Cat. No. B2904259
CAS RN: 1487982-67-1
M. Wt: 308.219
InChI Key: BZZMEQGCELHUMZ-UHFFFAOYSA-N
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Description

The compound “3-Bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidin-2-one” is a complex organic molecule. It contains a bromine atom, a tetrahydronaphthalen-1-yl group, and a piperidin-2-one group .

Scientific Research Applications

Sigma Receptor Ligands

The synthesis and evaluation of various derivatives of 3,3-dimethyl-N-[ω-(tetrahydronaphthalen-1-yl)alkyl]piperidine have shown these compounds to bind σ1 and σ2 receptors with high affinity and selectivity. For instance, derivatives like compound (+)-22 have demonstrated subnanomolar IC50 values and significant selectivity for the σ1 receptor, suggesting their potential utility in therapeutic and diagnostic applications related to the σ1 receptor's biological functions. Similarly, compounds 29 and 31 have been identified as highly potent and selective ligands for the σ2 receptor, pointing to their potential applications in areas such as oncology, where σ2 receptors are implicated in tumor proliferation and neurology for the study of neurodegenerative diseases (Berardi et al., 1998).

Analogues for PET Radiotracers

Analogues of PB28, a σ receptor ligand, with reduced lipophilicity have been designed for potential use as positron emission tomography (PET) radiotracers. These analogues, including modifications to the tetralin moiety, aim to optimize the balance between hydrophilicity and lipophilicity to enhance their suitability as imaging agents in PET studies. This is particularly relevant for the exploration of σ receptors' roles in cancer and neurodegenerative diseases (Abate et al., 2011).

Structure-Activity Relationship Studies

Studies exploring the structure-activity relationships of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides have provided insights into the impact of different substituents on the affinity and intrinsic activity at the 5-HT7 receptor. These findings contribute to a deeper understanding of the molecular interactions governing receptor binding and activity, informing the design of receptor-targeted therapies (Leopoldo et al., 2007).

Synthesis and Reactivity Studies

Synthesis studies focusing on bromo-substituted derivatives of tetrahydronaphthalene and their subsequent reactivity provide foundational knowledge for developing novel compounds with potential applications in medicinal chemistry and material science. For instance, the synthesis of 4-bromo-2H-chromenes and 2H-thiochromenes from 1-bromo-3,4-dihydronaphthalene derivatives opens avenues for creating new chemical entities with unique biological or physical properties (Gabbutt et al., 1994).

properties

IUPAC Name

3-bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrNO/c16-13-8-4-10-17(15(13)18)14-9-3-6-11-5-1-2-7-12(11)14/h1-2,5,7,13-14H,3-4,6,8-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZZMEQGCELHUMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)N3CCCC(C3=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidin-2-one

CAS RN

1487982-67-1
Record name 3-bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidin-2-one
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